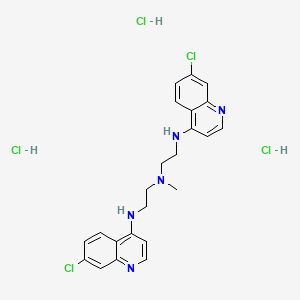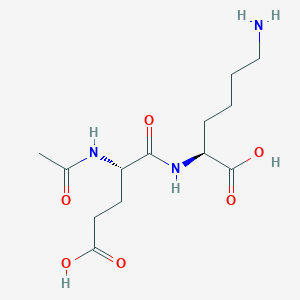
Mal-PEG2-NH-Boc
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Mal-PEG2-NH-Boc has a wide range of scientific research applications, including:
Bioconjugation: Used to link biomolecules such as proteins, peptides, and antibodies to other molecules or surfaces through thiol-maleimide chemistry.
Drug Delivery: Employed as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs) for targeted protein degradation.
Protein Modification: Utilized in the PEGylation of proteins to enhance their solubility, stability, and in vivo half-life.
Nanoparticle Functionalization: Applied in the surface modification of nanoparticles for targeted drug delivery and imaging.
Mecanismo De Acción
Target of Action
Mal-PEG2-NH-Boc is a PEG-based linker for PROTACs . It joins two essential ligands, crucial for forming PROTAC molecules . This linker enables selective protein degradation by leveraging the ubiquitin-proteasome system within cells .
Mode of Action
This compound, as a part of PROTACs, contains two different ligands connected by a linker . One is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Biochemical Pathways
The biochemical pathway primarily involved in the action of this compound is the ubiquitin-proteasome system . This system is responsible for protein degradation within cells . By leveraging this system, this compound can selectively degrade target proteins .
Pharmacokinetics
It’s known that the hydrophilic peg spacer in the compound increases solubility in aqueous media , which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The primary result of the action of this compound is the selective degradation of target proteins . This is achieved by exploiting the ubiquitin-proteasome system within cells .
Action Environment
The maleimide group in this compound can react with a thiol group to form a covalent bond . This reaction is sensitive to pH, specifically at pH 6.5~7.5 . Therefore, the action, efficacy, and stability of this compound can be influenced by the pH of the environment .
Análisis Bioquímico
Biochemical Properties
Mal-PEG2-NH-Boc plays a crucial role in biochemical reactions, particularly in the conjugation of biomolecules. The maleimide group in this compound reacts specifically with thiol groups present in cysteine residues of proteins, forming a stable thioether bond. This reaction is highly selective and occurs under mild conditions, making it suitable for various biochemical applications. The Boc-protected amine group can be deprotected under acidic conditions, allowing further functionalization of the compound .
Cellular Effects
This compound influences various cellular processes by modifying proteins and other biomolecules. Its ability to conjugate with thiol groups allows it to alter protein function, localization, and interactions. This can impact cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can be used to label proteins with fluorescent tags, enabling the study of protein dynamics and interactions within cells .
Molecular Mechanism
The molecular mechanism of this compound involves the formation of a covalent bond between the maleimide group and thiol groups in biomolecules. This interaction is highly specific and occurs rapidly under physiological conditions. The Boc-protected amine group can be deprotected to expose a primary amine, which can then participate in further chemical reactions. This dual functionality makes this compound a versatile tool for biochemical research .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is generally stable when stored at -20°C, but its reactivity can decrease over time if not stored properly. Long-term studies have shown that this compound can maintain its functionality for extended periods, making it suitable for various in vitro and in vivo applications .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound can effectively modify target proteins without causing significant toxicity. At high doses, this compound may exhibit toxic effects, including disruption of cellular functions and induction of oxidative stress. It is essential to optimize the dosage to achieve the desired effects while minimizing adverse outcomes .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The maleimide group can react with thiol-containing enzymes, potentially inhibiting their activity. Additionally, the PEG moiety can influence the solubility and distribution of the compound within biological systems, affecting its overall metabolic profile .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The PEG moiety enhances the solubility of the compound, facilitating its movement across cellular membranes. The maleimide group allows for specific targeting of thiol-containing biomolecules, influencing the localization and accumulation of this compound within cells .
Subcellular Localization
This compound exhibits specific subcellular localization due to its interactions with targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within cells, where it can exert its effects on target biomolecules. This localization is crucial for studying the function and dynamics of proteins within different cellular contexts .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Mal-PEG2-NH-Boc typically involves the following steps:
Activation of Polyethylene Glycol: Polyethylene glycol is first activated by reacting with a suitable activating agent such as N-hydroxysuccinimide (NHS) to form polyethylene glycol-NHS ester.
Coupling with Maleimide: The activated polyethylene glycol-NHS ester is then reacted with maleimide to form maleimide-polyethylene glycol (Mal-PEG).
Introduction of Boc-Protected Amine: The maleimide-polyethylene glycol is further reacted with tert-butyl carbamate (Boc-NH2) under suitable conditions to introduce the Boc-protected amine group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, purification steps, and quality assurance to ensure high purity and yield of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Mal-PEG2-NH-Boc undergoes several types of chemical reactions, including:
Substitution Reactions: The maleimide group reacts with thiol groups through Michael addition to form stable thioether bonds.
Deprotection Reactions: The Boc-protected amine group can be deprotected under acidic conditions to yield the free amine.
Common Reagents and Conditions
Michael Addition: Typically carried out in aqueous or organic solvents at pH 6.5-7.5, using thiol-containing compounds as reactants.
Deprotection: Boc deprotection is achieved using acidic reagents such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) under mild conditions.
Major Products Formed
Thioether Bonds: Formed through the reaction of the maleimide group with thiols.
Free Amine: Obtained by deprotecting the Boc group under acidic conditions.
Comparación Con Compuestos Similares
Mal-PEG2-NH-Boc can be compared with other similar compounds such as:
Mal-PEG2-NH2: Similar to this compound but lacks the Boc protection, making it more reactive and less stable.
Mal-PEG-NHS: Contains an N-hydroxysuccinimide ester instead of a Boc-protected amine, used for amine coupling reactions.
Boc-NH-PEG-NH2: Contains two Boc-protected amine groups, used for crosslinking and bioconjugation.
This compound is unique due to its combination of a maleimide group and a Boc-protected amine group, providing versatility in bioconjugation and drug delivery applications .
Propiedades
IUPAC Name |
tert-butyl N-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O6/c1-15(2,3)23-14(20)16-6-8-21-10-11-22-9-7-17-12(18)4-5-13(17)19/h4-5H,6-11H2,1-3H3,(H,16,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANPNLGYUZZQPEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCN1C(=O)C=CC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50659628 | |
| Record name | tert-Butyl (2-{2-[2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethoxy]ethoxy}ethyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50659628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
660843-21-0 | |
| Record name | tert-Butyl (2-{2-[2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethoxy]ethoxy}ethyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50659628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














